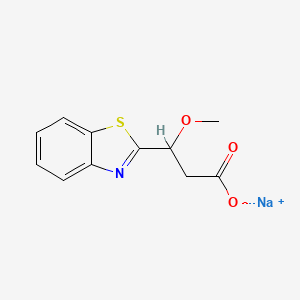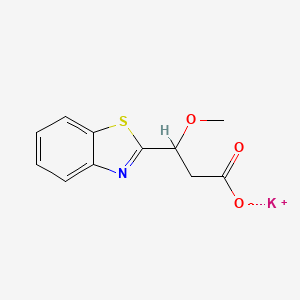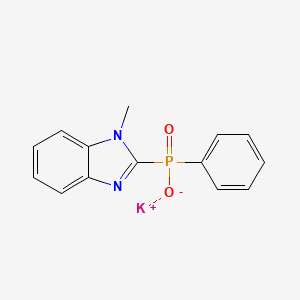
sodium 3-(1,3-benzothiazol-2-yl)-3-methoxypropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 3-(1,3-benzothiazol-2-yl)-3-methoxypropanoate (BTM) is an organic compound that has been used in a variety of scientific research applications due to its unique properties. BTM is a versatile compound that can be used for a variety of purposes, such as drug development, biochemistry, and physiology. BTM is an important tool for researchers studying the mechanisms of action of various drugs, as well as for biochemical and physiological research.
作用機序
The mechanism of action of sodium 3-(1,3-benzothiazol-2-yl)-3-methoxypropanoate is not yet fully understood. However, it is believed that sodium 3-(1,3-benzothiazol-2-yl)-3-methoxypropanoate binds to certain proteins in the body, which then causes a change in the activity of these proteins. This change in activity can lead to a variety of effects, depending on the type of protein that sodium 3-(1,3-benzothiazol-2-yl)-3-methoxypropanoate binds to.
Biochemical and Physiological Effects
sodium 3-(1,3-benzothiazol-2-yl)-3-methoxypropanoate has been shown to have a variety of biochemical and physiological effects. In studies, sodium 3-(1,3-benzothiazol-2-yl)-3-methoxypropanoate has been shown to inhibit the activity of certain enzymes, such as proteases, phosphatases, and kinases. sodium 3-(1,3-benzothiazol-2-yl)-3-methoxypropanoate has also been shown to have anti-inflammatory and anti-cancer properties. In addition, sodium 3-(1,3-benzothiazol-2-yl)-3-methoxypropanoate has been shown to have an effect on the metabolism of certain drugs, as well as to modulate the activity of certain neurotransmitters.
実験室実験の利点と制限
Sodium 3-(1,3-benzothiazol-2-yl)-3-methoxypropanoate has several advantages when used in laboratory experiments. sodium 3-(1,3-benzothiazol-2-yl)-3-methoxypropanoate is relatively inexpensive and easy to synthesize, and it can be used in a variety of biochemical and physiological experiments. sodium 3-(1,3-benzothiazol-2-yl)-3-methoxypropanoate is also a relatively stable compound and can be stored for long periods of time. However, sodium 3-(1,3-benzothiazol-2-yl)-3-methoxypropanoate is a relatively new compound and its effects are not yet fully understood. As such, it is important to be aware of the potential limitations of using sodium 3-(1,3-benzothiazol-2-yl)-3-methoxypropanoate in laboratory experiments.
将来の方向性
The potential future directions for sodium 3-(1,3-benzothiazol-2-yl)-3-methoxypropanoate research are numerous. sodium 3-(1,3-benzothiazol-2-yl)-3-methoxypropanoate could be used to study the mechanisms of action of various drugs, as well as to develop new drugs. sodium 3-(1,3-benzothiazol-2-yl)-3-methoxypropanoate could also be used to study the biochemical and physiological effects of various drugs, as well as to develop new drugs. In addition, sodium 3-(1,3-benzothiazol-2-yl)-3-methoxypropanoate could be used to study the metabolism of certain drugs, as well as to modulate the activity of certain neurotransmitters. Finally, sodium 3-(1,3-benzothiazol-2-yl)-3-methoxypropanoate could be used to study the effects of various environmental factors on biochemical and physiological processes.
合成法
Sodium 3-(1,3-benzothiazol-2-yl)-3-methoxypropanoate can be synthesized using a variety of methods, including a Grignard reaction, a Negishi coupling reaction, and a Buchwald-Hartwig reaction. The Grignard reaction is a type of organometallic reaction in which a Grignard reagent is used to form a new carbon-carbon bond. The Negishi coupling reaction is a type of palladium-catalyzed cross-coupling reaction in which two organic molecules are joined together. The Buchwald-Hartwig reaction is a type of palladium-catalyzed reaction in which an organometallic species is used to form a new carbon-carbon bond.
科学的研究の応用
Sodium 3-(1,3-benzothiazol-2-yl)-3-methoxypropanoate has been used in a variety of scientific research applications, including drug development, biochemistry, and physiology. sodium 3-(1,3-benzothiazol-2-yl)-3-methoxypropanoate has been used to study the mechanisms of action of various drugs, as well as for biochemical and physiological research. sodium 3-(1,3-benzothiazol-2-yl)-3-methoxypropanoate has also been used to study the biochemical and physiological effects of various drugs, as well as to develop new drugs.
特性
IUPAC Name |
sodium;3-(1,3-benzothiazol-2-yl)-3-methoxypropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S.Na/c1-15-8(6-10(13)14)11-12-7-4-2-3-5-9(7)16-11;/h2-5,8H,6H2,1H3,(H,13,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQWCQCBDHLEPJ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC(=O)[O-])C1=NC2=CC=CC=C2S1.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10NNaO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 3-(benzo[d]thiazol-2-yl)-3-methoxypropanoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-5-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B6422453.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-[(furan-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B6422456.png)
![(Z)-N'-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-{4-[(1,1,2,2,3,3,3-heptafluoropropyl)sulfanyl]phenyl}carbamimidothioic acid](/img/structure/B6422461.png)
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B6422475.png)
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-2-phenoxyacetamide](/img/structure/B6422480.png)
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-2-(2-fluorophenoxy)acetamide](/img/structure/B6422496.png)
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B6422502.png)
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-2-methoxybenzamide](/img/structure/B6422513.png)
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-3-methoxybenzamide](/img/structure/B6422514.png)
![3,4-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B6422523.png)
![4-methoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B6422532.png)


![N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide](/img/structure/B6422552.png)